molecular formula C13H14BrN3O B11827464 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine

5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine

Cat. No.: B11827464
M. Wt: 308.17 g/mol
InChI Key: CEMMTRQJJRSUKV-UHFFFAOYSA-N
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Description

5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxyphenylmethyl group at the 2nd position, and two amino groups at the 2nd and 3rd positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as water or an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom, methoxyphenylmethyl group, and amino groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine

InChI

InChI=1S/C13H14BrN3O/c1-18-11-4-2-9(3-5-11)7-16-13-12(15)6-10(14)8-17-13/h2-6,8H,7,15H2,1H3,(H,16,17)

InChI Key

CEMMTRQJJRSUKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N

Origin of Product

United States

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